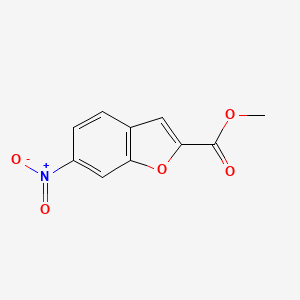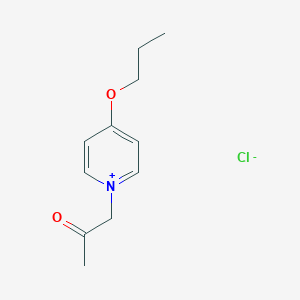
1-(2-Oxopropyl)-4-propoxypyridin-1-iumchloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Oxopropyl)-4-propoxypyridin-1-iumchloride: is a chemical compound that belongs to the class of pyridinium salts It is characterized by the presence of a pyridine ring substituted with a propoxy group and an oxopropyl group, along with a chloride ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Oxopropyl)-4-propoxypyridin-1-iumchloride typically involves the alkylation of 4-propoxypyridine with an appropriate oxopropylating agent. One common method is the reaction of 4-propoxypyridine with 2-oxopropyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Oxopropyl)-4-propoxypyridin-1-iumchloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the oxopropyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted pyridinium salts.
Applications De Recherche Scientifique
1-(2-Oxopropyl)-4-propoxypyridin-1-iumchloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: The compound can be used in biochemical assays to study enzyme activities and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(2-Oxopropyl)-4-propoxypyridin-1-iumchloride involves its interaction with molecular targets such as enzymes or receptors. The oxopropyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, the pyridinium moiety can interact with aromatic residues in proteins, affecting their conformation and function.
Comparaison Avec Des Composés Similaires
1-(2-Oxopropyl)theobromine: A derivative with similar structural features but different biological activities.
Dimethyl (1-diazo-2-oxopropyl)phosphonate: A compound with a similar oxopropyl group but different reactivity and applications.
Dialkyl (2-oxopropyl)phosphonates: Compounds with similar oxopropyl groups used in the synthesis of phosphorylated heterocycles.
Uniqueness: 1-(2-Oxopropyl)-4-propoxypyridin-1-iumchloride is unique due to its combination of a pyridinium salt structure with an oxopropyl group, which imparts specific reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its utility in scientific research make it a valuable compound for further exploration.
Propriétés
Formule moléculaire |
C11H16ClNO2 |
|---|---|
Poids moléculaire |
229.70 g/mol |
Nom IUPAC |
1-(4-propoxypyridin-1-ium-1-yl)propan-2-one;chloride |
InChI |
InChI=1S/C11H16NO2.ClH/c1-3-8-14-11-4-6-12(7-5-11)9-10(2)13;/h4-7H,3,8-9H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
VNRXYYMTBJUYNJ-UHFFFAOYSA-M |
SMILES canonique |
CCCOC1=CC=[N+](C=C1)CC(=O)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


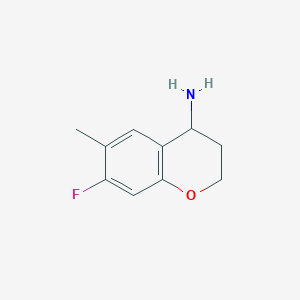

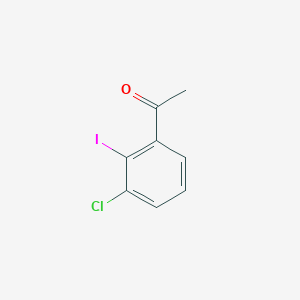
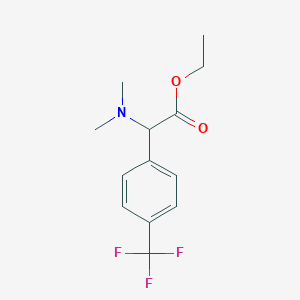


![3-Iodo-6,6-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B13035006.png)
![(3aR,4S,9bS)-6,9-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13035012.png)
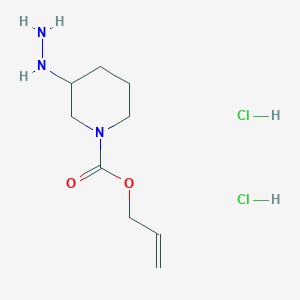
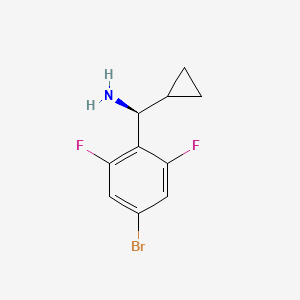

![7-Chloro-6-(trifluoromethyl)-2,3-dihydrobenzo[B]thiophen-3-OL](/img/structure/B13035032.png)

